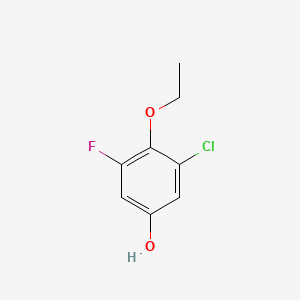

3-Chloro-4-ethoxy-5-fluorophenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-ethoxy-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGFBMVWWJYFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302192 | |

| Record name | 3-Chloro-4-ethoxy-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-82-3 | |

| Record name | 3-Chloro-4-ethoxy-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-ethoxy-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of 3-Chloro-4-ethoxy-5-fluorophenol are summarized in the table below. These properties are crucial for its handling, characterization, and potential application.

| Property | Value |

| Molecular Formula | C₈H₈ClFO₂ |

| Molecular Weight | 190.60 g/mol |

| CAS Number | 1017778-82-3 |

| Appearance | Likely a solid or liquid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

Note: Some physical properties like melting and boiling points are not available in the public domain.

Synthesis and Characterization

Halogenation: Introduction of chlorine and fluorine atoms onto a phenolic or aniline (B41778) precursor.

Etherification: Formation of the ethoxy group via Williamson ether synthesis or similar methods.

Functional Group Interconversion: Conversion of other functional groups to the final phenol (B47542).

For instance, a potential precursor could be a substituted aniline which is then diazotized and hydrolyzed to the corresponding phenol.

The characterization of 3-Chloro-4-ethoxy-5-fluorophenol would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential for confirming the arrangement of protons and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H, C-O, C-F, and C-Cl bonds, as well as the aromatic ring. rsc.orgdocbrown.infoadichemistry.com

Mass Spectrometry (MS): Would determine the exact molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation.

Potential Research Applications

Retrosynthetic Analysis and Strategic Disconnections for the Halogenated Phenol Scaffold

Retrosynthetic analysis of this compound suggests several possible disconnections. A primary disconnection strategy would involve cleaving the ether bond, leading to a halogenated hydroquinone (B1673460) precursor and an ethylating agent. Another approach would be to disconnect the carbon-halogen bonds, starting from a simpler ethoxy phenol. A third strategy could involve building the aromatic ring itself through cycloaddition reactions. oregonstate.edunih.govnih.gov The choice of strategy often depends on the availability of starting materials and the desired control over the substitution pattern.

A plausible retrosynthetic pathway could start with the disconnection of the ethyl group, leading to 3-chloro-5-fluoro-1,4-benzenediol. This intermediate could be further simplified by removing the chloro and fluoro groups to arrive at hydroquinone. Alternatively, a different disconnection could involve the sequential removal of the chloro and fluoro substituents from the final product, leading back to 4-ethoxyphenol (B1293792). Each of these pathways presents unique challenges in terms of regioselectivity and functional group compatibility.

Classical Synthetic Routes to Halogenated Phenols and Ethers Precursors

The synthesis of halogenated phenols and their ether derivatives often relies on classical aromatic substitution reactions. These methods, while powerful, can sometimes lead to mixtures of isomers, necessitating careful control of reaction conditions.

Electrophilic Aromatic Substitution Approaches for Fluorination and Chlorination

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comwku.edufiveable.me This high reactivity means that halogenation can often proceed without a Lewis acid catalyst. byjus.com However, this high reactivity can also lead to polysubstitution, which can be a significant challenge. wku.edu

For the synthesis of this compound, direct halogenation of 4-ethoxyphenol would likely lead to a mixture of products due to the strong activating nature of the ethoxy group. To achieve the desired 3,5-dihalogenation pattern, specific strategies are required. One approach could involve blocking the more reactive positions temporarily. Another would be to introduce the halogens sequentially under carefully controlled conditions. For instance, fluorination could be attempted using electrophilic fluorinating agents, followed by chlorination. The choice of solvent can also influence the outcome; non-polar solvents can sometimes favor monohalogenation. mlsu.ac.in

Table 1: Comparison of Reaction Conditions for Phenol Halogenation

| Reaction | Phenol | Benzene (B151609) |

| Nitration | dil. HNO₃ in H₂O or CH₃CO₂H | HNO₃ / H₂SO₄ |

| Sulfonation | conc. H₂SO₄ | H₂SO₄ or SO₃ / H₂SO₄ |

| Halogenation | X₂ | X₂ / Fe or FeX₃ |

| Alkylation | ROH / H⁺ or RCl / AlCl₃ | RCl / AlCl₃ |

| Acylation | RCOCl / AlCl₃ | RCOCl / AlCl₃ |

Nucleophilic Aromatic Substitution Strategies for Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing an ethoxy group onto a suitably activated aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, one could envision a precursor such as 3,4-dichloro-5-fluoronitrobenzene where the nitro group activates the ring for nucleophilic attack by ethoxide.

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com Therefore, a precursor with a fluorine atom at the 4-position could be a viable substrate for introducing the ethoxy group.

Ortho-Directed Metalation Pathways in Phenolic Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wku.educdnsciencepub.com In this strategy, a directing group, typically a Lewis basic moiety, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with a variety of electrophiles. cdnsciencepub.comcdnsciencepub.com

For phenolic systems, the hydroxyl group itself can act as a directing group, but its acidity requires protection prior to metalation. Common protecting groups include methoxymethyl (MOM) or carbamate (B1207046) groups. baranlab.orguwindsor.ca For instance, an O-aryl carbamate can be deprotonated at the ortho position, and the resulting lithiated species can be quenched with an electrophile. cdnsciencepub.comcdnsciencepub.com This approach could be used to introduce the chloro and fluoro substituents at specific positions on a protected 4-ethoxyphenol ring.

De Novo Synthesis of this compound

A de novo synthesis of this compound would involve constructing the substituted aromatic ring from acyclic precursors. One such strategy is the Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, which can lead to polysubstituted phenols after in situ dehydrofluorination and tautomerization. acs.org Another approach involves the cycloaromatization of propargylic ethers to yield highly substituted phenol derivatives. nih.gov These methods offer the potential for high regiochemical control. oregonstate.edunih.gov

Optimization of Reaction Conditions for Key Synthetic Steps

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. researchgate.net This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in a nucleophilic aromatic substitution reaction to introduce the ethoxy group, the choice of base, solvent, and temperature can significantly impact the reaction's efficiency. Similarly, for electrophilic halogenation steps, controlling the stoichiometry of the halogenating agent and the reaction temperature is key to preventing over-halogenation. mlsu.ac.in

Table 2: Key Parameters for Optimization in Phenol Synthesis researchgate.net

| Parameter | Description | Potential Impact |

| Catalyst | Type and amount of catalyst used. | Reaction rate and selectivity. |

| Solvent | The medium in which the reaction is conducted. | Solvation of reactants, reaction rate, and product solubility. |

| Temperature | The thermal energy supplied to the reaction. | Reaction rate, side reactions, and product stability. |

| Reactant Ratio | The stoichiometric ratio of the starting materials. | Conversion of limiting reagent and prevention of side reactions. |

| Reaction Time | The duration of the reaction. | Product yield and formation of byproducts. |

Evaluation of Reaction Yields, Selectivity, and Purity Profiles

The successful synthesis of this compound is critically dependent on the careful control of reaction conditions to maximize yield and regioselectivity, while minimizing the formation of impurities. A plausible and efficient synthetic route commences with the readily available 3,4,5-trifluoronitrobenzene.

A proposed multi-step synthesis is outlined below:

Selective Nucleophilic Aromatic Substitution (SNA_r_): The first step involves the selective substitution of the fluorine atom at the 4-position of 3,4,5-trifluoronitrobenzene with an ethoxy group. This is typically achieved by reacting the starting material with sodium ethoxide in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). The reaction's selectivity is driven by the strong electron-withdrawing effect of the nitro group, which activates the para-position for nucleophilic attack.

Reduction of the Nitro Group: The resulting 3,5-difluoro-4-ethoxynitrobenzene is then subjected to a reduction of the nitro group to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

Sandmeyer Reaction: The synthesized 3,5-difluoro-4-ethoxyaniline can then undergo a Sandmeyer reaction to introduce the chlorine atom. This classic transformation involves the diazotization of the amino group with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures, followed by the introduction of a copper(I) chloride catalyst. This step yields 1-chloro-2,4-difluoro-3-ethoxybenzene.

Hydrolysis of the Fluoro Group: The final step to obtain the target phenol is the selective hydrolysis of one of the remaining fluorine atoms. This can be a challenging transformation, often requiring harsh conditions such as treatment with a strong base (e.g., sodium hydroxide) at elevated temperatures and pressures. The regioselectivity of this step is influenced by the electronic effects of the existing substituents.

The following table provides hypothetical yet realistic data for the yields and purity profiles at each stage of this proposed synthesis:

| Step | Reaction | Typical Yield (%) | Purity of Intermediate (%) | Key Impurities |

| 1 | Ethoxylation | 85-95 | >98 | Unreacted starting material, over-ethoxylated products |

| 2 | Reduction | 90-98 | >99 | Incompletely reduced intermediates |

| 3 | Sandmeyer Reaction | 70-85 | >97 | Diazonium salt decomposition byproducts, other halides |

| 4 | Hydrolysis | 50-70 | >95 | Unreacted fluoro-intermediate, isomeric phenols |

Isolation and Purification Techniques for the Target Compound

The isolation and purification of this compound from the final reaction mixture are crucial for obtaining a product of high purity. A typical workup procedure following the hydrolysis step would involve:

Neutralization and Extraction: The reaction mixture is first cooled and neutralized with an acid. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

For purification, a combination of techniques is generally employed:

Distillation: Fractional distillation under reduced pressure can be effective in separating the target phenol from impurities with significantly different boiling points.

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

Column Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent is the method of choice. The separation is based on the differential adsorption of the compound and its impurities onto the silica gel.

Alternative and Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, alternative and greener synthetic routes for this compound are of significant interest.

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

A more direct approach to the synthesis could involve the selective functionalization of a simpler starting material. For instance, starting from 4-ethoxy-3-fluorophenol, a direct and selective chlorination at the 5-position would be highly desirable. While traditional chlorinating agents often lack the required regioselectivity, modern catalytic methods offer potential solutions.

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium or copper, in combination with a mild chlorinating agent could facilitate a directed C-H chlorination. The hydroxyl group of the phenol could act as a directing group, guiding the chlorination to the ortho position.

Organocatalysis: Organocatalysts, which are small organic molecules, can also be employed to enhance the selectivity of chlorination reactions. These catalysts can activate the substrate or the chlorinating agent in a specific manner to favor the desired isomer.

Flow Chemistry Applications for Enhanced Reaction Control and Efficiency

The multi-step synthesis of this compound involves several reactions that could benefit from the application of flow chemistry. ewadirect.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. ewadirect.com

Solvent-Free or Low-Solvent Methodologies for Environmental Impact Mitigation

Minimizing the use of volatile organic solvents is a key principle of green chemistry. For the synthesis of this compound, several strategies can be explored to reduce solvent consumption:

Solvent-Free Chlorination: Certain chlorination reactions of phenols can be carried out in the absence of a solvent, particularly if the starting material is a liquid at the reaction temperature. mdpi.com This approach eliminates the need for solvent handling and disposal.

Use of Greener Solvents: Where solvents are necessary, replacing hazardous solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can significantly reduce the environmental impact of the process. For instance, some nucleophilic aromatic substitution reactions can be performed in aqueous media.

Scale-Up Considerations for Laboratory Synthesis of this compound

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges that need to be carefully addressed. catsci.com

Heat Transfer: Exothermic reactions, such as nitration and the Sandmeyer reaction, can generate significant amounts of heat. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaways. catsci.com Proper reactor design and cooling systems are essential to manage the reaction temperature effectively.

Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenation, efficient mixing is crucial to ensure good contact between the reactants and the catalyst. Scaling up can affect mixing efficiency, potentially leading to lower reaction rates and yields.

Reagent Handling and Safety: The handling of hazardous reagents like strong acids, bases, and potentially unstable intermediates like diazonium salts requires stringent safety protocols and specialized equipment at an industrial scale.

Process Optimization and Economics: The cost of starting materials, reagents, and energy consumption becomes a significant factor at a larger scale. The synthetic route may need to be re-evaluated and optimized for cost-effectiveness. This includes maximizing yields, minimizing reaction times, and developing efficient recycling strategies for solvents and catalysts.

Waste Management: The generation of waste streams, including acidic and basic aqueous solutions and organic solvent waste, needs to be managed in an environmentally responsible and economically viable manner.

The following table summarizes some of the key scale-up challenges and potential mitigation strategies:

| Challenge | Potential Mitigation Strategies |

| Thermal Runaway Risk | Use of flow reactors, improved reactor cooling systems, careful control of reagent addition rates. |

| Inefficient Mixing | Optimization of stirrer design and agitation speed, use of baffled reactors. |

| Hazardous Reagent Handling | Use of closed systems, automated dosing systems, and robust personal protective equipment. |

| Economic Viability | Route scouting for more cost-effective starting materials, optimization of reaction conditions to maximize yield, catalyst and solvent recycling. |

| Waste Treatment | Neutralization of acidic and basic waste streams, solvent recovery and recycling, development of waste-to-value strategies. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is required for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shift Anisotropy and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the ethoxy group protons. Due to the substitution pattern on the benzene ring, there are two distinct aromatic protons. The chemical shifts of these protons are influenced by the electronic effects (inductive and resonance) of the hydroxyl, chloro, fluoro, and ethoxy substituents. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. inflibnet.ac.in The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. ucl.ac.uk

The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are adjacent to an oxygen atom, which deshields them, causing them to appear further downfield (typically 3.5-4.0 ppm) compared to the methyl protons (typically 1.0-1.5 ppm). libretexts.org

Spin-spin coupling provides connectivity information. The two aromatic protons will exhibit splitting due to coupling to each other and to the fluorine atom. Coupling between protons and fluorine atoms can occur over several bonds.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.1 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz |

| H-6 | 6.7 - 6.9 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 7-10 Hz |

| -OCH₂CH₃ | 3.9 - 4.1 | Quartet (q) | ³J(H,H) = 7.0 Hz |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ³J(H,H) = 7.0 Hz |

| -OH | Variable (e.g., 5.0 - 6.0) | Broad singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Analysis: Direct and Long-Range Coupling Constants

The proton-decoupled ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group. The chemical shifts are predicted based on the additivity effects of the substituents. The carbons directly bonded to electronegative atoms (O, F, Cl) will be significantly affected. The carbon attached to the hydroxyl group (C-1) is expected to be downfield, while the carbons bonded to fluorine (C-5) and chlorine (C-3) will also show characteristic shifts.

A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to fluorine (C-5) will appear as a large doublet due to one-bond coupling (¹JCF), typically in the range of 240-280 Hz. researchgate.net Long-range couplings (²JCF, ³JCF, etc.) to other carbons in the ring are also expected and are invaluable for assignment. blogspot.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 148 - 152 | Doublet (d) | ³J(C,F) ≈ 7-10 Hz |

| C-2 | 110 - 115 | Doublet (d) | ⁴J(C,F) ≈ 1-3 Hz |

| C-3 | 118 - 122 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz |

| C-4 | 145 - 149 | Doublet (d) | ²J(C,F) ≈ 12-15 Hz |

| C-5 | 150 - 154 | Doublet (d) | ¹J(C,F) ≈ 240-250 Hz |

| C-6 | 105 - 110 | Doublet (d) | ³J(C,F) ≈ 3-5 Hz |

| -OCH₂CH₃ | 64 - 68 | Singlet (s) | N/A |

| -OCH₂CH₃ | 14 - 16 | Singlet (s) | N/A |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis: Through-Space and Through-Bond Interactions

Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.org For this compound, a single resonance is expected. The chemical shift of fluorine in fluoroaromatic compounds is typically found in a range between -100 and -170 ppm. azom.com

The signal will be split into a multiplet due to coupling with neighboring protons, primarily the ortho proton H-6 (³J(F,H)) and the meta proton H-2 (⁵J(F,H)). Through-bond coupling constants decrease with the number of intervening bonds. wikipedia.org Additionally, through-space coupling can occur if atoms are in close spatial proximity, which could be a factor between the fluorine at C-5 and the ethoxy group protons at C-4. anu.edu.auresearchgate.net Such through-space interactions, though often small, can provide crucial conformational information. acs.org

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| F-5 | -130 to -140 | Doublet of doublets (dd) | Coupling to H-6 (³J(F,H)) and H-2 (⁵J(F,H)) |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure. dlsu.edu.phnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton connectivities. Key expected correlations include the one between the aromatic protons H-2 and H-6, and the correlation between the -OCH₂- and -CH₃ protons of the ethoxy group. slideshare.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H-2 to C-2, H-6 to C-6, and the ethoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) proton-carbon correlations, which are vital for piecing together the molecular skeleton. Expected key correlations would include:

H-2 to C-4, C-6, and C-1.

H-6 to C-4, C-5, and C-2.

Ethoxy -OCH₂- protons to C-4 and the ethoxy -CH₃ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A critical NOE would be expected between the ethoxy -OCH₂- protons and the aromatic H-6 proton, confirming the spatial proximity of these groups and locking in the substituent arrangement. anu.edu.au

Expected Key 2D NMR Correlations

| 2D NMR Experiment | Expected Correlations |

| COSY | H-2 ↔ H-6; -OCH₂- ↔ -CH₃ |

| HMQC/HSQC | H-2 ↔ C-2; H-6 ↔ C-6; -OCH₂- ↔ C-ethoxy; -CH₃ ↔ C-ethoxy |

| HMBC | H-2 → C-1, C-3, C-4, C-6; H-6 → C-2, C-4, C-5; -OCH₂- → C-4, C-ethoxy(CH₃) |

| NOESY | -OCH₂- ↔ H-6 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational Mode Assignments and Detailed Functional Group Characterization

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent parts.

O-H Stretch: A broad, strong band is expected in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group. okstate.edu

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹. mdpi.com

Aromatic C=C Stretch: The benzene ring will give rise to several bands in the 1450-1620 cm⁻¹ region. mdpi.com

C-O Stretch: Two distinct C-O stretching vibrations are expected: one for the phenolic C-OH bond (around 1200-1260 cm⁻¹) and another for the aryl-ether C-O bond (around 1230-1270 cm⁻¹ for the asymmetric stretch).

C-F and C-Cl Stretch: The C-F stretching vibration typically gives a strong band in the 1200-1350 cm⁻¹ region. researchgate.net The C-Cl stretch is found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. nih.gov

Out-of-Plane Bending: The pattern of C-H out-of-plane bending in the 700-900 cm⁻¹ region can sometimes give clues about the substitution pattern of the aromatic ring. okstate.edu

Predicted Vibrational Frequencies and Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR) |

| 3200 - 3600 | ν(O-H) | Phenol -OH | Strong, Broad |

| 3010 - 3100 | ν(C-H) | Aromatic | Medium |

| 2850 - 2980 | ν(C-H) | Ethoxy (-CH₂, -CH₃) | Medium-Strong |

| 1580 - 1620 | ν(C=C) | Aromatic Ring | Medium-Strong |

| 1450 - 1520 | ν(C=C) | Aromatic Ring | Medium-Strong |

| 1200 - 1350 | ν(C-F) | Aryl-Fluoride | Strong |

| 1200 - 1270 | ν(C-O) | Phenol & Aryl Ether | Strong |

| 600 - 800 | ν(C-Cl) | Aryl-Chloride | Medium-Strong |

Analysis of Inter- and Intra-molecular Hydrogen Bonding Networks

There is no available research detailing the hydrogen bonding networks within this compound. Such an analysis would typically involve techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy or advanced infrared (IR) spectroscopy to probe the interactions between the hydroxyl proton and electronegative atoms like oxygen, fluorine, or chlorine, both within the same molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions are fundamental to understanding the compound's physical properties and its behavior in different chemical environments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While basic mass spectrometry data might exist for molecular weight confirmation, detailed studies on the fragmentation patterns of this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of the compound with high precision and thus confirm its elemental composition, is not reported in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

There is no published data on the tandem mass spectrometry (MS/MS) analysis of this compound. This technique is crucial for breaking down the molecule and analyzing its fragments, which provides invaluable information for confirming its structure and understanding its chemical stability.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The most significant information gap lies in the absence of X-ray crystallography data. This powerful analytical method is indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Without a crystal structure, it is impossible to analyze the crystal packing of this compound. This includes the identification and characterization of significant intermolecular interactions such as halogen bonding (involving the chlorine atom) and π-stacking (between the aromatic rings), which govern the supramolecular architecture of the compound.

Conformational Analysis in the Crystalline State and Torsion Angles

A crystallographic study would also reveal the specific conformation of the molecule in the solid state, including critical torsion angles, such as the orientation of the ethoxy group relative to the phenyl ring. This information is vital for a complete understanding of the molecule's steric and electronic properties.

Due to the lack of this fundamental data, a scientifically rigorous and detailed article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be constructed at this time. Further empirical research is required to generate the necessary experimental data.

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Aromatic Chromophore

The electronic absorption spectrum of this compound is characterized by the transitions of the π-electrons of its aromatic core, which acts as a chromophore. The substitution pattern on the benzene ring, featuring a hydroxyl, a chloro, an ethoxy, and a fluoro group, significantly influences the energy and intensity of these electronic transitions.

Phenols typically display two primary absorption bands in the ultraviolet (UV) region, which arise from π→π* transitions. nist.govnih.gov These are often referred to as the B-band (or benzenoid B-band) and the C-band (or primary band). nih.gov The B-band, appearing at shorter wavelengths, is generally more intense than the C-band, which is observed at longer wavelengths. nih.gov The presence of various substituents on the phenolic ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

For instance, phenol itself exhibits an absorption maximum (λmax) around 275 nm. docbrown.info The introduction of a chlorine atom, as in 3-chlorophenol, can slightly alter the spectrum. The presence of an ethoxy group, as seen in 4-ethoxyphenol, is known to cause a bathochromic shift due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom. docbrown.info

The electronic transitions in this compound are primarily the π→π* transitions characteristic of the benzene ring. The substituents modulate these transitions in the following ways:

Hydroxyl (-OH) and Ethoxy (-OC2H5) Groups: Both are strong activating groups with lone pairs of electrons that can be delocalized into the aromatic ring (a +R or +M effect). This delocalization raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap and shifting the absorption to longer wavelengths (bathochromic shift).

Fluoro (-F) and Chloro (-Cl) Groups: These halogen substituents exhibit a dual effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which would tend to lower the energy of both the HOMO and LUMO. However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R or +M effect). For halogens, the inductive effect generally outweighs the resonance effect in terms of chemical reactivity, but the resonance effect still influences the electronic transitions, contributing to a bathochromic shift compared to unsubstituted benzene.

Given the presence of multiple auxochromic groups, it is anticipated that the B-band and C-band of this compound will be shifted to longer wavelengths compared to phenol. The combination of the electron-donating ethoxy group and the halogen substituents likely results in a complex interplay that determines the precise λmax values.

To illustrate the influence of these substituents, the following table presents the UV absorption maxima for related phenolic compounds.

| Compound Name | CAS Number | Molecular Formula | λmax (nm) | Solvent |

| Phenol | 108-95-2 | C₆H₆O | 275 docbrown.info | Not specified |

| 3-Chlorophenol | 108-43-0 | C₆H₅ClO | Not specified | Not specified |

| 4-Ethoxyphenol | 622-62-8 | C₈H₁₀O₂ | Not specified | Not specified |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to predict its most stable three-dimensional arrangement.

The geometry optimization process systematically alters the positions of the atoms until the lowest energy conformation (a minimum on the potential energy surface) is located. This provides key structural parameters.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. A key outcome of this analysis is the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-O (phenol) | ~1.37 Å |

| Bond Length | C-O (ether) | ~1.38 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C-C-Cl | ~119.5° |

| Bond Angle | C-C-F | ~118.8° |

| Bond Angle | C-O-H | ~109.2° |

| Dihedral Angle | C-C-O-C (ethoxy) | ~178.5° |

For even greater accuracy, particularly for electronic properties, ab initio methods are employed. These methods are derived directly from first principles without the empirical parameterization inherent in some DFT functionals. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

While computationally more demanding, ab initio calculations are invaluable for benchmarking DFT results and for calculating properties where high accuracy is paramount, such as ionization potentials, electron affinities, and dipole moments. For this compound, these high-level calculations would offer a definitive picture of its electronic behavior, influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing halogen and hydroxyl groups.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy group introduces conformational complexity that is best explored through the analysis of the molecule's potential energy surface.

The orientation of the ethoxy group relative to the phenyl ring is not fixed and is governed by a rotational barrier. A torsional scan, performed by systematically rotating the C-C-O-C dihedral angle and calculating the energy at each step, can map out this potential energy surface. This analysis reveals the energy minima corresponding to stable conformers and the transition states that separate them. For this compound, the scan would likely reveal two primary low-energy conformations, with the ethyl group oriented in different spatial arrangements. The energy difference between the most stable conformer and the highest-energy eclipsed conformation defines the rotational barrier.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the fluorine and chlorine atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, most prominently around the hydroxyl hydrogen atom, making it the primary site for deprotonation and hydrogen bonding.

Neutral Potential (Green): Regions of intermediate potential, typically found over the carbon backbone of the aromatic ring and the ethyl chain.

This analysis provides a qualitative guide to the molecule's intermolecular interactions and reactive sites. A quantitative understanding is achieved through population analysis methods (e.g., Mulliken, NBO), which assign partial atomic charges.

Table 2: Predicted Partial Atomic Charges from NBO Analysis

| Atom | Predicted Partial Charge (e) |

| O (Phenol) | ~ -0.75 |

| H (Phenol) | ~ +0.48 |

| Cl | ~ -0.05 |

| F | ~ -0.20 |

| O (Ethoxy) | ~ -0.55 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Typical Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. Calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

Without specific computational studies on this compound, a data table for these values cannot be provided. Such a table would typically be populated with energy values (often in electron volts, eV) derived from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for active nuclei, such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts (in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A table comparing predicted and experimental chemical shifts would be the standard output of such an analysis, but no such data exists for this specific molecule.

Vibrational Frequencies: Theoretical vibrational analysis predicts the frequencies of fundamental modes of molecular vibration, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. These calculations are typically performed using the same level of theory as the geometry optimization. The predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. A detailed table would list the calculated frequency, the symmetry and description of the vibrational mode (e.g., C-H stretch, O-H bend), and its predicted IR intensity and Raman activity. This information is currently unavailable for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions in Solution Phase

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules. For a compound like this compound, MD simulations would provide insights into its behavior in a solution, which is often more representative of real-world chemical processes than gas-phase calculations.

Solvent Effects: MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of how the solvent influences the solute's conformation, stability, and reactivity. Key properties like the solvation free energy can be calculated to understand its solubility in different media.

Intermolecular Interactions: By analyzing the trajectories from an MD simulation, specific intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and solvent molecules, can be identified and characterized. Radial distribution functions (RDFs) are commonly calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the solvent structure around the molecule.

As no MD simulation studies have been published for this compound, no data on its solution-phase behavior, solvent effects, or specific intermolecular interactions can be reported.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 4 Ethoxy 5 Fluorophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl (-OH) group of a phenol (B47542) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. libretexts.orgvanderbilt.edu This is a consequence of the lone pairs on the oxygen atom being delocalized into the benzene (B151609) ring, which increases the electron density at these positions and makes the ring more nucleophilic. libretexts.orgfiveable.me Phenols are so reactive that they often undergo substitution without the need for a Lewis acid catalyst. chemistrysteps.comquizlet.com

Regioselectivity and Steric Effects of Chloro, Ethoxy, and Fluoro Substituents

The regioselectivity of electrophilic aromatic substitution on the 3-Chloro-4-ethoxy-5-fluorophenol ring is a complex outcome of the directing effects of all four substituents. The powerful ortho, para-directing influence of the hydroxyl group is modulated by the other substituents. The ethoxy group at position 4 is also an ortho, para-director and an activating group. The chloro and fluoro substituents at positions 3 and 5, respectively, are deactivating yet ortho, para-directing.

The positions open to electrophilic attack are C2 and C6. The directing effects of the substituents are summarized below:

-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-OEt (at C4): Activating, directs ortho (C3, C5) and para (C1).

-Cl (at C3): Deactivating, directs ortho (C2, C4) and para (C6).

-F (at C5): Deactivating, directs ortho (C4, C6) and para (C2).

Considering the positions available for substitution (C2 and C6), both are ortho to the strongly activating hydroxyl group. Position C2 is also para to the fluoro substituent and ortho to the chloro substituent. Position C6 is para to the chloro substituent and ortho to the fluoro substituent. The ethoxy group, being in the para position, does not directly influence the choice between C2 and C6.

Steric hindrance also plays a crucial role. The ethoxy group is bulkier than the chloro and fluoro atoms. The electrophile will preferentially attack the less sterically hindered position. The environment around C2 is flanked by the hydroxyl and chloro groups, while C6 is flanked by the hydroxyl and fluoro groups. Given that fluorine is smaller than chlorine, position C6 might be slightly less sterically hindered. However, the cumulative electronic effects will likely be the dominant factor in determining the final regioselectivity.

Activation/Deactivation Effects and Hammett Parameters

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgscispace.com The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. youtube.com

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -OH | -0.37 | +0.12 |

| -OEt | -0.24 | +0.1 |

| -Cl | +0.23 | +0.37 |

| -F | +0.06 | +0.34 |

Data sourced from various studies and compilations. wikipedia.orgbluffton.eduyoutube.com

Nucleophilic Aromatic Substitution Reactions at Aromatic Halogens (SNAr)

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org A key requirement is the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, typically a halide. wikipedia.orgpressbooks.pub

Role of Activating Groups and Electronic Effects

In this compound, the chloro and fluoro atoms are potential leaving groups. For an SNAr reaction to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups to stabilize the negatively charged intermediate. libretexts.org In this molecule, the hydroxyl and ethoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this compound are generally not favored under standard conditions.

However, the presence of other strongly activating groups introduced elsewhere in a synthetic sequence could potentially enable such a reaction. For instance, the introduction of a nitro group, a powerful activator for SNAr, would significantly alter the reactivity. nih.gov

Reaction Kinetics and Mechanistic Studies (e.g., Meisenheimer Complexes)

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway. pressbooks.pubyoutube.com The first step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. bris.ac.uknih.govresearchgate.net This step is usually the rate-determining step due to the disruption of aromaticity. researchgate.net In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Recent studies have suggested that the existence of a stable Meisenheimer complex as a true intermediate may not be universal for all SNAr reactions. nih.govbris.ac.uk In some cases, the reaction may proceed through a more concerted pathway, or the Meisenheimer complex may be a transient, short-lived species rather than a distinct intermediate. bris.ac.ukrsc.org The stability and lifetime of the Meisenheimer complex depend on the specific reactants and reaction conditions. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and can undergo a variety of reactions typical of phenols.

Common reactions of the phenolic hydroxyl group include:

Esterification: Phenols react with acid chlorides or anhydrides to form esters. vanderbilt.edu

Ether Synthesis (Williamson Ether Synthesis): The phenoxide ion, formed by treating the phenol with a base, can act as a nucleophile and react with an alkyl halide to form an ether.

Oxidation: Phenols can be oxidized to quinones. libretexts.orgchemistrysteps.com The specific products would depend on the oxidizing agent and reaction conditions.

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic ring of this compound is susceptible to both oxidative and reductive transformations, although oxidation is far more common under laboratory conditions. The electron-rich nature of the phenol ring, enhanced by the ethoxy group, makes it reactive towards oxidizing agents.

Oxidative Transformations

Phenols can be oxidized to a variety of products, with the most common being quinones. The oxidation typically proceeds via a phenoxy radical intermediate. For this compound, oxidation would likely lead to the formation of a substituted benzoquinone. The specific structure of the resulting quinone would depend on the oxidant used and the reaction conditions.

Common oxidizing agents for phenols include:

Fremy's salt (potassium nitrosodisulfonate)

Chromium trioxide (CrO₃)

Salcomine (a cobalt-salen complex) in the presence of oxygen

In some cases, oxidative coupling can also occur, where two phenol molecules join together to form larger structures, such as biphenols or diphenoquinones. This process is also initiated by the formation of a phenoxy radical. The substitution pattern on this compound would influence the regioselectivity of such coupling reactions.

Reductive Transformations

The reduction of a phenolic ring is a more challenging transformation due to the inherent stability of the aromatic system. The hydroxyl group itself is not typically reduced. However, the entire aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would convert the substituted phenol into a substituted cyclohexanol (B46403).

For example, hydrogenation using a rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) catalyst can reduce the benzene ring. The stereochemistry of the resulting substituted cyclohexanol would depend on the catalyst and reaction conditions.

It is also possible to reductively remove the hydroxyl group by first converting it into a better leaving group, such as a tosylate or triflate ester, followed by reaction with a reducing agent like palladium on carbon with a hydrogen source.

Complexation Chemistry and Ligand Properties of this compound

The phenolic oxygen of this compound possesses lone pairs of electrons that can be donated to a metal center, allowing it to function as a ligand in coordination chemistry. Upon deprotonation, the resulting phenoxide is an even stronger ligand.

The compound can act as a monodentate ligand, coordinating to a metal ion through the oxygen atom. The strength of this coordination would be influenced by the electronic properties of the substituted ring. The electron-withdrawing chloro and fluoro groups would decrease the electron density on the oxygen, potentially weakening its donor ability compared to unsubstituted phenol. Conversely, the electron-donating ethoxy group would increase electron density.

Furthermore, it is conceivable that this compound could act as a bidentate ligand if the ethoxy group participates in coordination, although this is less common. More likely is the formation of bridging complexes, where the phenoxide oxygen bridges two metal centers.

The study of such complexes is important in the field of bioinorganic chemistry, where phenolate-containing ligands are found in the active sites of some metalloenzymes. The specific electronic and steric properties of this compound would impart unique characteristics to any metal complexes it forms, influencing their geometry, stability, and reactivity.

Investigation of Reaction Pathways and Transition States through Computational and Experimental Approaches

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational methods. These approaches provide insights into the energetics of reaction pathways and the structures of transient species like transition states.

Experimental Approaches

Kinetic studies are a primary experimental tool for elucidating reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, solvent), a rate law can be determined. This provides information about the molecularity of the rate-determining step. For example, kinetic isotope effect studies, where the phenolic proton is replaced by deuterium, can reveal whether the O-H bond is broken in the rate-determining step of a reaction.

Spectroscopic techniques can be used to detect and characterize reactive intermediates. For instance, electron paramagnetic resonance (EPR) spectroscopy could be used to study the formation and structure of phenoxy radicals during oxidation reactions.

Computational Approaches

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. These methods can be used to:

Model Reactant and Product Structures: Calculate the minimum energy geometries of the starting materials and products.

Locate Transition States: Identify the structure of the highest energy point along the reaction coordinate, which is the transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Map Reaction Pathways: Trace the intrinsic reaction coordinate (IRC) to confirm that a located transition state connects the desired reactants and products.

Analyze Electronic Structure: Investigate how the substituents on the phenol ring influence its reactivity by examining properties like atomic charges, molecular orbitals, and electrostatic potential maps.

For a molecule like this compound, computational studies could predict its pKa, model the transition states for its esterification or etherification, and explore the thermodynamics of its oxidation to various quinone products. Such theoretical studies, when benchmarked against experimental data, provide a detailed molecular-level understanding of its chemical reactivity.

Derivatization and Analog Synthesis of 3 Chloro 4 Ethoxy 5 Fluorophenol

Synthesis of Phenolic Esters and Ethers Derived from 3-Chloro-4-ethoxy-5-fluorophenol

The hydroxyl group of the phenol (B47542) is a prime site for derivatization to form esters and ethers. These reactions are fundamental in organic synthesis, often employed to modify a molecule's physical properties, such as solubility and volatility, or to act as a protecting group during subsequent transformations.

Phenolic Esters: Esterification can be readily achieved by reacting this compound with various acylating agents. A common method involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Phenolic Ethers: The synthesis of ethers from the parent phenol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide anion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. Phenolic derivatives are robust and can be synthesized from common phenols, offering distinct advantages for cross-coupling reactions compared to aryl halides. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | 3-Chloro-4-ethoxy-5-fluorophenyl acetate |

| Benzoylation | Benzoyl Chloride, Triethylamine | 3-Chloro-4-ethoxy-5-fluorophenyl benzoate |

| Methylation | Methyl Iodide, K₂CO₃ | 1-Chloro-2-ethoxy-3-fluoro-5-methoxybenzene |

| Ethylation | Ethyl Bromide, NaH | 1-Chloro-2,5-diethoxy-3-fluorobenzene |

Introduction of Additional Functionalities onto the Aromatic Ring via Directed Functionalization

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: chloro (-Cl), ethoxy (-OEt), and fluoro (-F).

Given the substitution pattern of this compound, the only available position for substitution is C6 (ortho to the ethoxy and fluoro groups, and meta to the chloro group). The powerful activating effect of the ethoxy group, combined with the directing influence of the fluoro group, strongly favors electrophilic attack at this position. Steric hindrance from the adjacent ethoxy group might influence the reaction rate but is unlikely to change the regioselectivity.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile Source | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-ethoxy-5-fluoro-6-nitrophenol |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-3-chloro-4-ethoxy-5-fluorophenol |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1-(2-Chloro-3-ethoxy-4-fluoro-6-hydroxyphenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-3-ethoxy-4-fluoro-6-hydroxybenzene-1-sulfonic acid |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at Halogen Positions

The presence of two different halogen atoms on the aromatic ring opens the door to a wealth of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key consideration is the relative reactivity of the C-Cl versus the C-F bond. In palladium-catalyzed cycles, the C-Cl bond is significantly more reactive and susceptible to oxidative addition than the much stronger C-F bond. Therefore, cross-coupling reactions on this compound are expected to occur selectively at the C3 (chloro) position.

Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have made the coupling of traditionally less reactive aryl chlorides routine. uwindsor.cawiley.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. Catalysts based on bulky, electron-rich phosphines have proven particularly effective for these transformations. acs.orgacs.org The reaction tolerates a wide range of functional groups and is a premier method for constructing biaryl structures. uwindsor.caacs.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. organic-chemistry.org Efficient protocols for aryl chlorides often require specific catalyst systems and conditions, such as using organic ionic bases to allow for milder reaction temperatures. organic-chemistry.orgnih.govacs.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne. Modern protocols for aryl chlorides often utilize highly active palladium catalysts, sometimes in copper-free conditions, to avoid side reactions like alkyne homocoupling. acs.orgnih.govnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This is a cornerstone method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.org The development of specialized phosphine ligands (e.g., XPhos) has been crucial for achieving high efficiency with challenging substrates like aryl chlorides. tcichemicals.comthieme-connect.comrsc.org

By applying palladium-catalyzed cross-coupling reactions, this compound can be converted into a vast library of biaryl and heteroaryl derivatives. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, given the commercial availability of a large number of aryl and heteroaryl boronic acids.

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position

| Reaction Type | Coupling Partner | Typical Catalyst System (Precatalyst/Ligand) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biaryl phenol |

| Heck | Styrene | Pd(OAc)₂ / DavePhos | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(CH₃CN)₂ / XPhos | Diphenylacetylene derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Aryl amine |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety

The functional groups on this compound also allow for its incorporation into larger molecular assemblies and polymers.

Polymeric Architectures: Phenolic compounds can undergo oxidative polymerization, often catalyzed by enzymes like horseradish peroxidase or laccase, to form poly(phenylene oxide)s. nih.govacs.org Halogenated phenols can also be used in polymerization reactions to produce materials with specific properties, such as flame resistance or altered solubility. google.com Furthermore, if the phenol is first converted into a di-functional derivative (e.g., by introducing a second reactive group via cross-coupling), it can serve as a monomer in step-growth polymerization processes. Enzyme-catalyzed polymerization offers advantages such as mild reaction conditions. nih.gov

Supramolecular Architectures: The phenol -OH group is a strong hydrogen bond donor, while the oxygen and the fluorine atom can act as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules into ordered supramolecular structures, such as chains, rings, or sheets. researchgate.net The fluorine atom can participate in weaker C-H⋯F or F⋯F interactions, which can further influence the packing in the solid state. rsc.org The assembly of such molecules can be tuned by factors like solvent polarity, leading to different morphologies. conicet.gov.ar The formation of these non-covalent structures can influence the material's bulk properties.

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives

The synthesis of derivatives from this compound allows for the systematic study of structure-activity and structure-property relationships.

Structure-Reactivity:

Electronic Effects: The electronic nature of substituents has a profound impact on reactivity. In palladium-catalyzed cross-coupling, electron-withdrawing groups on the aryl chloride generally accelerate the initial oxidative addition step. nih.gov Conversely, electron-donating groups on the nucleophilic coupling partner can facilitate the transmetalation step. The electronic properties of the ancillary ligands on the palladium catalyst are also critical, with electron-rich ligands often promoting oxidative addition and reductive elimination. enscm.fr

Steric Effects: Steric hindrance plays a crucial role, particularly in the efficiency of cross-coupling reactions. researchgate.netresearchgate.net Bulky ligands on the palladium catalyst can increase reaction rates by promoting the formation of highly reactive, low-coordinate metal species. chemrxiv.org However, excessive steric bulk on either the substrate or the coupling partner can hinder the approach to the catalytic center, reducing reaction efficiency.

Structure-Property:

Physical Properties: Conversion of the phenol to an ester or ether will eliminate its hydrogen-bonding donor capability, generally leading to lower melting/boiling points and increased solubility in nonpolar organic solvents.

Electronic Properties: The introduction of new aryl or heteroaryl groups via cross-coupling can dramatically alter the electronic properties of the molecule. This can be used to tune the molecule's absorption and emission of light (fluorescence) for applications in materials science or as biological probes. nih.govnih.gov

Biological Activity: In medicinal chemistry, the systematic modification of a lead scaffold is fundamental to optimizing its biological activity. Changing the substituents at the C3 position or modifying the phenolic group can alter the molecule's shape, polarity, and hydrogen-bonding potential, which in turn affects its binding affinity to biological targets like enzymes or receptors.

Advanced Applications in Materials Science and Organic Synthesis

Precursor in Polymer Chemistry for Novel Monomers

There is no available scientific literature or patent data to suggest that 3-Chloro-4-ethoxy-5-fluorophenol has been specifically utilized as a precursor for creating novel monomers for polymer chemistry.

Synthesis of Functional Polyethers, Polyesters, and Polycarbonates

No research has been found detailing the synthesis of functional polyethers, polyesters, or polycarbonates using this compound as a monomeric unit. The synthesis of such polymers would typically involve reacting the phenolic hydroxyl group with appropriate co-monomers. However, no studies have been published that demonstrate this for this compound.

Incorporation into Functional Polymers for Electronic, Optical, or Separation Applications

Consistent with the lack of information on its use as a monomer, there are no reports on the incorporation of this compound into functional polymers for electronic, optical, or separation applications. While the field of functional polymers is an active area of research, this specific compound has not been identified as a component in any such materials described in the literature.

Building Block in Complex Molecule Synthesis

While this compound is sold as a chemical building block, specific examples of its use in the synthesis of complex molecules are not documented in readily accessible scientific literature.

Stereoselective Synthesis of Advanced Synthetic Intermediates

A thorough search of chemical databases and scientific journals did not yield any examples of this compound being used in stereoselective synthesis to produce advanced synthetic intermediates. Such syntheses often require specific catalysts and reaction conditions that have not been reported for this compound.

Role as Catalyst Scaffolds or Ligands in Homogeneous and Heterogeneous Catalysis

There is no evidence to suggest that this compound has been employed as a scaffold for catalysts or as a ligand in either homogeneous or heterogeneous catalysis. The development of new ligands and catalyst systems is a significant area of chemical research, but this particular phenol (B47542) derivative has not been featured in any such studies.

Optoelectronic Properties and Sensor Development (Non-Biological Context)

No research has been published on the optoelectronic properties of this compound. Consequently, there are no reports of its use in the development of non-biological sensors. The investigation of novel materials for sensor applications is a burgeoning field, but the potential of this compound in that area remains unexplored in the scientific literature.

Luminescent Properties and Fluorophore Development

Currently, there is no specific research available that details the luminescent properties or the development of fluorophores based on this compound. The intrinsic fluorescence of a molecule is dependent on its electronic structure and the presence of a suitable chromophore. While the substituted phenol ring can act as a basic chromophore, its inherent quantum yield is typically low. The development of a fluorophore would necessitate chemical modification to extend the π-conjugated system or to incorporate moieties known to enhance fluorescence.

Development as Chemo-sensors or Probes for Non-Biological Analytes

The development of this compound as a chemosensor or probe for non-biological analytes has not been reported in the current scientific literature. The design of a chemosensor typically involves the integration of a recognition unit (receptor) and a signaling unit (transducer). The phenolic hydroxyl group could potentially serve as a recognition site for certain analytes through hydrogen bonding or deprotonation-induced interactions. The chloro, ethoxy, and fluoro substituents could modulate the electronic properties and selectivity of the phenol ring. However, without specific studies, its efficacy and selectivity as a chemosensor remain theoretical.

Role in Supramolecular Chemistry and Self-Assembly Processes

There is a lack of published research on the role of this compound in supramolecular chemistry and self-assembly processes. The potential for this compound to participate in such processes would be dictated by its ability to form non-covalent interactions, such as hydrogen bonds (via the hydroxyl group), halogen bonds (via the chlorine atom), and π-π stacking interactions. The interplay of these directive forces could, in principle, lead to the formation of ordered supramolecular architectures. However, experimental validation of this potential is not currently available.

Application as Chemical Probes for Elucidating Reaction Mechanisms and Intermediates

The application of this compound as a chemical probe to elucidate reaction mechanisms and intermediates has not been documented. Such an application would likely involve isotopic labeling or the strategic placement of the substituents to act as reporters (e.g., for NMR spectroscopy) to track the transformation of the molecule throughout a chemical reaction. While a plausible area of investigation, no specific examples utilizing this compound for mechanistic studies have been reported.

Environmental Degradation Pathways and Analytical Monitoring

Photodegradation Mechanisms in Aqueous and Gaseous Phases

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the removal of organic pollutants from the environment. In the aqueous phase, direct photolysis of halogenated phenols can occur through the absorption of solar radiation, leading to the cleavage of the carbon-halogen or other bonds. Indirect photolysis, a more common pathway, involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. For 3-Chloro-4-ethoxy-5-fluorophenol, the aromatic ring and the phenol (B47542) group are likely sites for attack by these radicals, initiating a cascade of reactions that can lead to ring cleavage and mineralization.

In the gaseous phase, this compound, if volatile, would primarily be degraded by gas-phase reactions with hydroxyl radicals. The rate of this reaction would be a key determinant of its atmospheric lifetime. The presence of chlorine, fluorine, and an ethoxy group on the phenol ring will influence the compound's absorption spectrum and its reactivity with photochemically generated oxidants.

Microbial Degradation and Biotransformation Pathways in Environmental Matrices

The biodegradation of chlorophenols by microorganisms is a well-documented process and is considered a major pathway for their removal from soil and water. nih.govnih.gov Bacteria and fungi can utilize chlorophenols as a source of carbon and energy. The degradation can proceed through two main routes: aerobic and anaerobic pathways.

Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes, leading to the formation of chlorocatechols. nih.gov These intermediates are then susceptible to ring cleavage, either through an ortho- or meta-cleavage pathway, which ultimately leads to compounds that can enter central metabolic pathways. nih.gov

Under anaerobic conditions, reductive dehalogenation is a key initial step, where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process generally makes the molecule less toxic and more amenable to further degradation by other microbial communities. The presence of both chlorine and fluorine on the ring of this compound may present a challenge for microbial degradation, as polyhalogenated compounds are often more recalcitrant. nih.gov

Hydrolytic Stability under Varying Environmental Conditions (pH, Temperature)

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage of the ethoxy group and the carbon-halogen bonds are potentially susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

The phenolic hydroxyl group is weakly acidic and will exist in its protonated form at acidic and neutral pH, and as a phenolate (B1203915) anion under alkaline conditions. This can influence the compound's reactivity and susceptibility to hydrolysis. Generally, the carbon-halogen bonds on an aromatic ring are relatively stable to hydrolysis under typical environmental conditions. However, the presence of activating groups and elevated temperatures could increase the rate of this process. The ether bond of the ethoxy group might also undergo hydrolysis, particularly at extreme pH values, to yield the corresponding di-hydroxylated phenol.

Expected Hydrolytic Stability of this compound

| Environmental Condition | Expected Stability | Potential Reaction |

| pH | ||

| Acidic (pH < 4) | Likely stable | Minimal hydrolysis of C-Cl, C-F, and ether bonds. |

| Neutral (pH 6-8) | High stability | Very slow hydrolysis expected. |